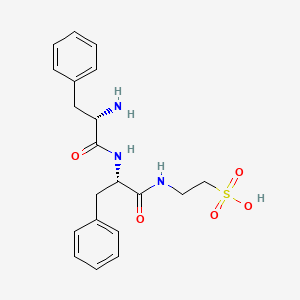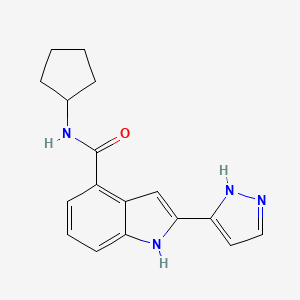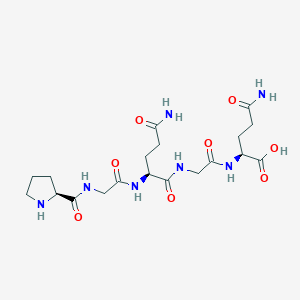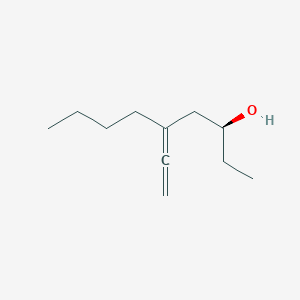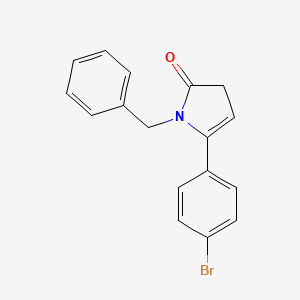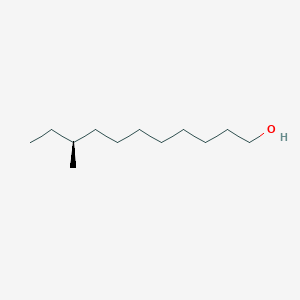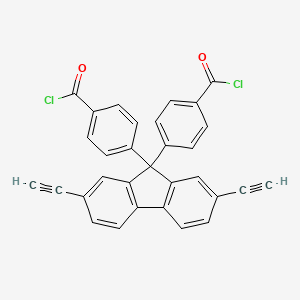
4,4'-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride is a complex organic compound that features a fluorene core with ethynyl and benzoyl chloride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride typically involves multiple steps. One common method starts with the bromination of fluorene to obtain 2,7-dibromofluorene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with ethynyl derivatives to introduce the ethynyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The ethynyl groups can engage in coupling reactions with other alkynes or aryl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Lewis Acids: Such as aluminum chloride, used in Friedel-Crafts acylation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the benzoyl chloride groups can yield various substituted benzoyl derivatives .
Aplicaciones Científicas De Investigación
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride has several scientific research applications:
Organic Electronics: Used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Material Science: Employed in the development of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride involves its ability to interact with various molecular targets through its functional groups. The ethynyl groups can participate in π-π stacking interactions, while the benzoyl chloride groups can form covalent bonds with nucleophiles. These interactions enable the compound to modulate the activity of specific molecular pathways, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Another fluorene derivative used in organic electronics.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used as a photoelectric material in OLEDs.
Uniqueness
4,4’-(2,7-Diethynyl-9H-fluorene-9,9-diyl)dibenzoyl chloride is unique due to its combination of ethynyl and benzoyl chloride functional groups, which provide a versatile platform for various chemical modifications and applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
823808-68-0 |
|---|---|
Fórmula molecular |
C31H16Cl2O2 |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
4-[9-(4-carbonochloridoylphenyl)-2,7-diethynylfluoren-9-yl]benzoyl chloride |
InChI |
InChI=1S/C31H16Cl2O2/c1-3-19-5-15-25-26-16-6-20(4-2)18-28(26)31(27(25)17-19,23-11-7-21(8-12-23)29(32)34)24-13-9-22(10-14-24)30(33)35/h1-2,5-18H |
Clave InChI |
YXTFEEWGJLBYDJ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=C(C=C1)C3=C(C2(C4=CC=C(C=C4)C(=O)Cl)C5=CC=C(C=C5)C(=O)Cl)C=C(C=C3)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
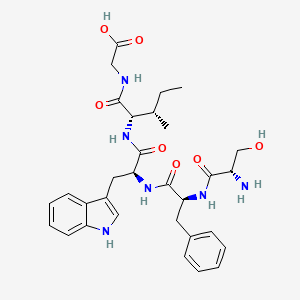
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
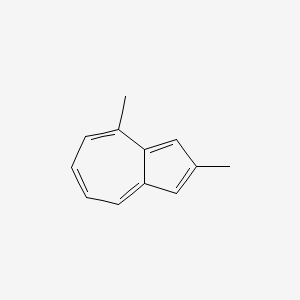

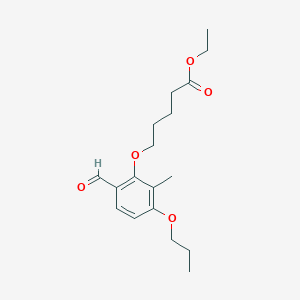
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
